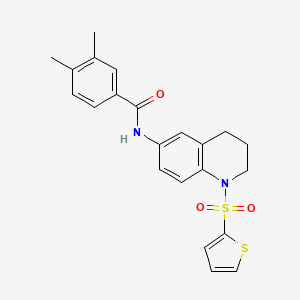

3,4-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

The compound 3,4-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide features a tetrahydroquinoline core substituted with a thiophene-2-sulfonyl group at position 1 and a 3,4-dimethylbenzamide moiety at position 4. This structure combines aromatic sulfonamide and benzamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

3,4-dimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S2/c1-15-7-8-18(13-16(15)2)22(25)23-19-9-10-20-17(14-19)5-3-11-24(20)29(26,27)21-6-4-12-28-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCLLFYBBWLNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS Number: 898448-00-5) is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including its pharmacological properties and mechanisms of action.

The molecular formula of the compound is , with a molecular weight of approximately 426.55 g/mol. The structure includes a tetrahydroquinoline core substituted with a thiophenesulfonyl group, which may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the thiophene moiety have been shown to possess antibacterial properties against various strains of bacteria. Comparative studies suggest that these compounds can inhibit bacterial growth effectively at low concentrations.

Enzyme Inhibition

One of the most notable areas of research is the compound's potential as an inhibitor of monoamine oxidase (MAO). In vitro assays have demonstrated that certain derivatives exhibit considerable inhibitory activity against MAO-A and MAO-B enzymes. The inhibition profile was assessed using fluorometric methods which indicated that some compounds had IC50 values lower than those of standard inhibitors like moclobemide and selegiline .

Table 1: Inhibition Profiles of Related Compounds

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Compound 6b | 0.060 ± 0.002 | MAO-A |

| Moclobemide | 0.080 ± 0.005 | MAO-A |

| Selegiline | 0.100 ± 0.010 | MAO-B |

Anti-inflammatory Activity

In addition to its antimicrobial and enzyme inhibitory properties, compounds related to this benzamide have shown anti-inflammatory effects in various models. For example, studies evaluating the anti-inflammatory activity of similar structures demonstrated comparable efficacy to nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting a potential therapeutic application for inflammatory conditions .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing new derivatives based on the tetrahydroquinoline scaffold reported promising results regarding their biological activity. The synthesized compounds were evaluated for their ability to inhibit MAO enzymes and displayed varying degrees of potency. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly influenced their inhibitory capacity .

Case Study 2: Antimicrobial Testing

Another research effort involved testing the antimicrobial efficacy of similar compounds against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as lead compounds for developing new antibiotics .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3,4-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit promising anticancer properties. Research has demonstrated that such compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a related compound showed efficacy against breast cancer cells through the modulation of signaling pathways associated with cell survival and death .

Antimicrobial Properties

The sulfonamide moiety in the compound is known for its antimicrobial activity. Compounds containing thiophene and sulfonyl groups have been reported to exhibit broad-spectrum antibacterial properties. Studies have shown that derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Neuroprotective Effects

There is emerging evidence suggesting that the compound may have neuroprotective effects. Research into similar tetrahydroquinoline derivatives has indicated their potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. These compounds may modulate neurotransmitter levels and possess anti-inflammatory properties .

Organic Electronics

The unique electronic properties of the thiophene ring make this compound suitable for applications in organic electronics. It has been explored as a potential material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the thiophene moiety enhances charge transport properties, which is crucial for improving device efficiency .

Synthetic Methodologies

The synthesis of this compound involves several steps including the formation of the tetrahydroquinoline core followed by sulfonation reactions. Various synthetic routes have been optimized to improve yield and purity. Detailed methodologies are documented in recent publications focusing on novel synthetic strategies for similar compounds .

Characterization Techniques

Characterization of the compound typically involves techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography. These methods provide insights into the molecular structure and confirm the presence of functional groups critical for its biological activity.

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Sulfonyl vs. Carbonyl Substituents

The thiophene-2-sulfonyl group in the target compound distinguishes it from analogs like 2,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (G503-0142) (Mol. Weight: 426.56), which replaces the sulfonyl with a carbonyl group .

Benzamide vs. Triazole or Carboximidamide Substituents

Unlike triazole-containing analogs (e.g., compounds 7–9 in ), the target compound’s benzamide group offers greater rigidity and lipophilicity, which may influence membrane permeability and metabolic stability . Additionally, carboximidamide derivatives (e.g., compound 68 in ) exhibit basic nitrogen centers that could alter ionization states under physiological conditions .

Nitric Oxide Synthase (NOS) Inhibition

While the target compound’s NOS inhibition data are unavailable, its sulfonyl group may enhance interactions with NOS active sites compared to carboximidamide or piperidinyl derivatives.

Physicochemical Properties

Preparation Methods

Cyclocondensation of Substituted Anilines

The tetrahydroquinoline core is synthesized from 4-methyl-3-nitroaniline through a four-step process:

Reductive Amination :

Catalytic Hydrogenation :

Sulfonylation with Thiophene-2-Sulfonyl Chloride

The N1 position of tetrahydroquinoline is sulfonylated to introduce the thiophene moiety:

- Reactants : 6-Amino-1,2,3,4-tetrahydroquinoline, thiophene-2-sulfonyl chloride (1.2 equiv).

- Base : Pyridine (2.0 equiv) as acid scavenger.

- Conditions : Dichloromethane (DCM), 0°C → room temperature, 8 hours.

- Workup : Aqueous HCl wash, column chromatography (SiO₂, hexane/ethyl acetate 3:1).

- Outcome : 1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (Yield: 85%).

Key Optimization :

- Excess sulfonyl chloride (1.5 equiv) increased yield to 89% but necessitated longer purification.

- Lower temperatures (0°C) minimized di-sulfonylation byproducts.

Amidation with 3,4-Dimethylbenzoyl Chloride

Activation of 3,4-Dimethylbenzoic Acid

Coupling to Tetrahydroquinoline Amine

- Reactants : 1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv), 3,4-dimethylbenzoyl chloride (1.1 equiv).

- Base : Triethylamine (2.0 equiv).

- Conditions : Tetrahydrofuran (THF), 0°C → room temperature, 12 hours.

- Workup : Saturated NaHCO₃ wash, column chromatography (SiO₂, hexane/ethyl acetate 2:1).

- Outcome : 3,4-Dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (Yield: 82%).

Reaction Optimization and Mechanistic Insights

Sulfonylation Efficiency

Amidation Kinetics

- Stoichiometry : A 10% excess of acyl chloride ensured complete amine consumption.

- Base Selection : Triethylamine provided superior yields compared to DMAP or pyridine.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Comparative Analysis of Synthetic Routes

| Method Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Tetrahydroquinoline Synthesis | Pd/C, H₂, EtOH | 92 | 90 | |

| Sulfonylation | DCM, 0°C, pyridine | 85 | 95 | |

| Amidation | THF, triethylamine, 0°C | 82 | 98 |

Challenges and Troubleshooting

- Di-Sulfonylation Byproducts : Occurred with excess sulfonyl chloride (>1.2 equiv). Mitigated via slow reagent addition and low temperatures.

- Acyl Chloride Hydrolysis : Rapid coupling (<2 hours post-preparation) minimized this side reaction.

Applications and Derivatives

The structural motif of tetrahydroquinoline sulfonamides is prevalent in bromodomain inhibitors and kinase modulators. The 3,4-dimethylbenzoyl group enhances lipophilicity, potentially improving blood-brain barrier permeability for CNS-targeted therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3,4-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?

- Methodology : Synthesis typically involves sequential sulfonylation, amide coupling, and cyclization. For example:

- Step 1 : Sulfonylation of tetrahydroquinoline with thiophene-2-sulfonyl chloride under inert conditions (e.g., dichloromethane, 0–5°C, 12–24 h) .

- Step 2 : Amide coupling using 3,4-dimethylbenzoyl chloride with a coupling agent like HATU or DCC in polar aprotic solvents (DMF or acetonitrile) at 50–60°C .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

- Techniques :

- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., methyl groups at 3,4-positions, thiophene sulfonyl integration) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., ESI-MS for [M+H] ion) and fragmentation patterns .

- X-ray Crystallography : For absolute stereochemistry determination if crystallized .

- Validation : Cross-referencing spectral data with computational predictions (e.g., DFT for NMR shifts) .

Q. What preliminary biological assays are recommended for this compound?

- Screening :

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .

- Enzyme inhibition : Kinase or protease inhibition assays (IC determination) due to sulfonamide and tetrahydroquinoline motifs .

- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .

- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <1% v/v) .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation and amide coupling steps?

- Strategies :

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) while maintaining >80% yield .

- Solvent Optimization : Test binary solvent systems (e.g., THF/DMF) to improve solubility of intermediates .

- Troubleshooting : Address low yields via scavenger resins (e.g., polymer-bound tosyl chloride to remove excess amines) .

Q. What computational approaches are suitable for studying structure-activity relationships (SAR)?

- Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., EGFR kinase) .

- QSAR Modeling : Use Gaussian or COSMO-RS to correlate substituent effects (e.g., methyl groups) with bioactivity .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

- Validation : Compare computational IC predictions with experimental data .

Q. How do structural modifications (e.g., substituent variation) affect metabolic stability?

- Approach :

- In vitro ADME : Liver microsomal assays (human/rat) to measure t and CYP450 inhibition .

- Modifications : Replace methyl groups with trifluoromethyl to enhance metabolic resistance (logP optimization) .

- Analytical Support : LC-MS/MS to identify metabolites (e.g., hydroxylation at tetrahydroquinoline) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Hypotheses :

- Solubility Issues : Use PEG-400 or cyclodextrin formulations to improve bioavailability .

- Off-target effects : RNA-seq or phosphoproteomics to identify unintended pathways .

- Species-specific metabolism : Compare murine vs. human liver microsomal profiles .

- Validation : Repeat assays with pharmacokinetic monitoring (plasma concentration-time curves) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.